1,1,1-Trifluoro-2-butene

Description

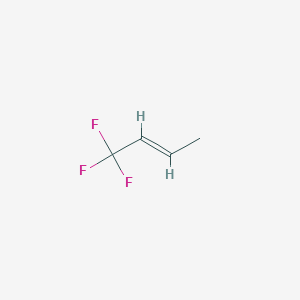

1,1,1-Trifluoro-2-butene (CAS 406-39-3, molecular formula: C₄H₅F₃) is a fluorinated alkene characterized by three fluorine atoms attached to the terminal carbon (C1) of a butene backbone. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances its reactivity in organic synthesis, particularly in diastereoselective allylation reactions for synthesizing trifluoromethylated amino acids like 4,4,4-trifluoroisoleucine and 4,4,4-trifluorovaline . Its structural simplicity and fluorination pattern make it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

CAS No. |

406-39-3 |

|---|---|

Molecular Formula |

C4H5F3 |

Molecular Weight |

110.08 g/mol |

IUPAC Name |

1,1,1-trifluorobut-2-ene |

InChI |

InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3 |

InChI Key |

ICTYZHTZZOUENE-UHFFFAOYSA-N |

SMILES |

CC=CC(F)(F)F |

Canonical SMILES |

CC=CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-butene can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine or N-methylmorpholine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the continuous synthesis method is often preferred. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction mixture is then continuously extracted to obtain the desired product, this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-butene undergoes various chemical reactions, including:

Addition Reactions: It can react with hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions:

Hydrogen Halides: Used in addition reactions to form halogenated products.

Oxidizing Agents: Such as potassium permanganate or ozone for oxidation reactions.

Nucleophiles: Such as potassium hydroxide in the presence of phase transfer catalysts for substitution reactions

Major Products:

Halogenated Derivatives: Formed from addition reactions.

Epoxides: Resulting from oxidation reactions.

Substituted Alkenes: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

1,1,1-Trifluoro-2-butene serves as a crucial building block in organic synthesis, particularly for creating fluorinated compounds. Its reactivity allows for the introduction of trifluoromethyl groups into various organic molecules, which can enhance biological activity and metabolic stability. This application is particularly valuable in pharmaceuticals where fluorination can improve drug properties.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals due to its ability to modify the biological properties of molecules. For instance, incorporating the trifluoromethyl group can increase lipophilicity and metabolic resistance, making drugs more effective and longer-lasting in biological systems. Research has shown that this modification can lead to improved efficacy in drug candidates.

Agrochemicals

In agrochemical research, this compound is explored for use in developing new pesticides and herbicides. The unique reactivity of this compound allows for the synthesis of novel agrochemical agents that may offer better performance against pests while minimizing environmental impact .

Materials Science

This compound is also applied in materials science as a precursor for synthesizing polymers with enhanced thermal stability and flame retardancy. The incorporation of fluorinated moieties into polymer chains can lead to materials with desirable mechanical and thermal properties, making them suitable for high-performance applications .

Chemical Reactions

This compound participates in various chemical reactions:

- Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.

- Oxidation Reactions: The compound can be oxidized to produce epoxides or other oxygenated products.

- Substitution Reactions: It undergoes nucleophilic substitution reactions at the fluorinated carbon atoms, facilitating further synthetic transformations .

Case Study 1: Synthesis of Fluorinated Amino Acids

A significant study demonstrated the use of this compound as a reagent for introducing trifluoromethyl groups into amino acids. This method employed indium-mediated allylation reactions that were noted for their high stereoselectivity, allowing for the targeted synthesis of specific amino acid derivatives with enhanced biological properties.

Case Study 2: Development of Novel Agrochemicals

Research conducted on the synthesis of new agrochemical agents using this compound revealed promising results in terms of efficacy against common agricultural pests. The introduction of fluorinated groups was shown to significantly improve the potency and selectivity of these compounds compared to traditional agrochemicals .

Comparison Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enhanced reactivity and stability |

| Pharmaceutical Development | Modifies biological properties of drugs | Improved efficacy and metabolic stability |

| Agrochemicals | Development of new pesticides and herbicides | Better performance with reduced environmental impact |

| Materials Science | Precursor for synthesizing high-performance polymers | Enhanced thermal stability and flame retardancy |

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-butene exerts its effects is primarily through its reactivity with various chemical reagents. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules, thereby enhancing their chemical and biological properties .

Comparison with Similar Compounds

Structural Analogs with Varying Fluorination

Fluorination significantly alters physical properties, reactivity, and applications. Key analogs include:

Key Observations :

- Increasing fluorine content (e.g., hexafluoro derivatives) improves thermal and chemical stability, making such compounds suitable for refrigerants .

- Positional fluorination (e.g., C1 vs. C3) affects electronic properties. For instance, 1,1,1,3-tetrafluoro-2-butene is synthesized via base-mediated dehydrofluorination of 1,1,1,3,3-pentafluorobutane, highlighting the role of fluorine positioning in synthesis .

Functionalized Derivatives

Substituents like bromine, methyl, or aromatic groups expand utility:

Key Observations :

- Bromine substitution at C4 enhances electrophilicity, enabling cross-coupling reactions in amino acid synthesis .

- Aromatic derivatives (e.g., phenylamino groups) introduce conjugation, expanding applications in drug discovery .

Biological Activity

1,1,1-Trifluoro-2-butene (C4H5F3) is a fluorinated organic compound that has garnered attention for its potential biological activity. This article delves into the compound's biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by its trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and radical additions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, particularly cytochrome P450 enzymes involved in xenobiotic metabolism. These interactions can lead to altered enzyme activity and changes in metabolic pathways .

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways and gene expression. This may result in modifications to detoxification processes and the production of key metabolites .

- Oxidative Stress : High concentrations of this compound have been associated with oxidative stress in cellular models. This can lead to cell death and other adverse effects on cellular functions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the acute and chronic effects of this compound on biological systems:

- Acute Toxicity : Studies show that exposure to high concentrations can lead to significant toxic effects, including respiratory distress and central nervous system impairment .

- Chronic Exposure : Long-term exposure studies suggest potential cumulative effects on cellular processes, including gene expression alterations and enzyme activity changes .

Case Studies

Several case studies highlight the biological implications of this compound:

- Metabolic Pathways : In laboratory settings, the compound has been shown to interact with various metabolic pathways. For instance, it is metabolized by cytochrome P450 enzymes leading to the formation of metabolites that exhibit distinct biological activities .

- Environmental Impact : As part of the broader category of perfluoroalkyl substances (PFAS), this compound has raised concerns regarding its environmental persistence and potential bioaccumulation in food chains .

Data Tables

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 activity at high concentrations |

| Cellular Effects | Alters gene expression related to detoxification |

| Toxicity Levels | Acute toxicity observed at concentrations above 500 ppm |

| Study Type | Findings |

|---|---|

| Acute Toxicity Study | Significant respiratory distress at high exposure levels |

| Chronic Exposure Study | Cumulative effects on liver function noted over extended periods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.